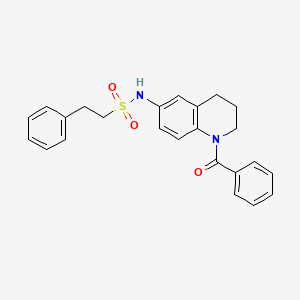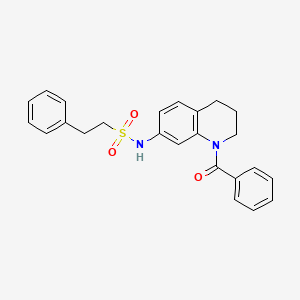![molecular formula C24H19F3N4O3 B6569292 2-[2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 921566-59-8](/img/structure/B6569292.png)
2-[2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 2-[2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide is a complex organic molecule. This compound's structure suggests it has a multi-functional role, potentially spanning various scientific fields like medicinal chemistry, pharmaceuticals, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide can be intricate due to its multiple functional groups and ring structures. One common method starts with the reaction of a pyrido[3,2-d]pyrimidine derivative with appropriate reactants under controlled conditions. Key steps include:
Condensation Reaction: : Reacting pyrido[3,2-d]pyrimidine with phenylethylamine in the presence of a coupling agent.
Acetylation: : The product from the condensation is then acetylated using an acetylation reagent like acetic anhydride.
Industrial Production Methods: Scaling up this compound for industrial production involves optimizing each reaction stage for maximum yield and purity. Key considerations include selecting solvents and reagents that are cost-effective and environmentally benign, as well as employing catalysts to increase reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation, particularly at the phenylethyl moiety, resulting in various oxidized derivatives.
Reduction: : Reductive reactions can target the pyrimidine ring, leading to different reduced forms.
Substitution: : Nucleophilic and electrophilic substitution reactions can be facilitated on the trifluoromethyl phenyl ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate or chromic acid.
Reduction: : Typical reducing agents include hydrogen gas over palladium catalyst or lithium aluminium hydride.
Substitution: : Conditions often involve strong bases or acids to mediate the substitutions.
Major Products
Oxidized Products: : Phenylethyl derivatives.
Reduced Products: : Dihydropyrimidine variants.
Substituted Products: : Trifluoromethyl group variants.
Scientific Research Applications
This compound finds utility across various fields:
Chemistry: : Used as an intermediate in synthesizing complex organic molecules.
Biology: : Investigated for its potential in modulating biological pathways, potentially affecting cellular processes.
Medicine: : Explored for its therapeutic properties, including anti-inflammatory, antiviral, and anticancer activities.
Industry: : Employed in material science for developing new materials with specific properties.
Mechanism of Action
The compound's mechanism of action involves interaction with molecular targets like enzymes or receptors, altering their function. For instance, in medicinal contexts, it might inhibit specific enzymes crucial for disease progression. Its effects on cellular pathways can include modulation of signal transduction, impacting processes like cell proliferation and apoptosis.
Comparison with Similar Compounds
Compared to structurally related compounds:
2,4-dioxo-3-(2-phenylethyl)-pyrido[3,2-d]pyrimidine: : Lacks the acetamide and trifluoromethyl groups, potentially altering its chemical reactivity and biological activity.
N-[2-(trifluoromethyl)phenyl]acetamide: : Does not have the complex pyridopyrimidine structure, which affects its application scope.
Properties
IUPAC Name |
2-[2,4-dioxo-3-(2-phenylethyl)pyrido[3,2-d]pyrimidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19F3N4O3/c25-24(26,27)17-9-4-5-10-18(17)29-20(32)15-31-19-11-6-13-28-21(19)22(33)30(23(31)34)14-12-16-7-2-1-3-8-16/h1-11,13H,12,14-15H2,(H,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAHYDZGKOITMTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=O)C3=C(C=CC=N3)N(C2=O)CC(=O)NC4=CC=CC=C4C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19F3N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2,4-dioxo-N-phenyl-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-8-carboxamide](/img/structure/B6569211.png)
![2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-phenylethyl)acetamide](/img/structure/B6569215.png)

![1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-2,4-dione](/img/structure/B6569231.png)
![2-phenyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethane-1-sulfonamide](/img/structure/B6569244.png)

![2-[2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B6569262.png)
![2-[2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B6569270.png)
![3-(2-phenylethyl)-2-({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one](/img/structure/B6569285.png)
![3-benzyl-8-[2-(4-chlorophenoxy)acetyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6569295.png)
![2-({[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-(2-phenylethyl)-3,4-dihydroquinazolin-4-one](/img/structure/B6569298.png)
![3-benzyl-N-(3-chlorophenyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide](/img/structure/B6569301.png)
![N-{2-[4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}pyrazine-2-carboxamide](/img/structure/B6569305.png)
![N-benzyl-2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B6569314.png)
